

# Quantitative $\beta$ -Galactosidase Assay Using ONPG in Yeast: Application Notes and Protocols

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## Compound of Interest

Compound Name: ONPG

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## Introduction

The  $\beta$ -galactosidase assay is a widely used reporter gene assay in molecular biology, particularly in the context of yeast-based systems such as the yeast two-hybrid (Y2H) system. [1][2][3] The lacZ gene from Escherichia coli, encoding the enzyme  $\beta$ -galactosidase, serves as a robust reporter. The enzyme's activity can be readily quantified by monitoring the cleavage of a chromogenic substrate, o-nitrophenyl- $\beta$ -D-galactopyranoside (**ONPG**). [1][4][5][6] This application note provides a detailed protocol for the quantitative determination of  $\beta$ -galactosidase activity in yeast cells, a critical step for validating protein-protein interactions and studying gene expression.

## Principle of the Assay

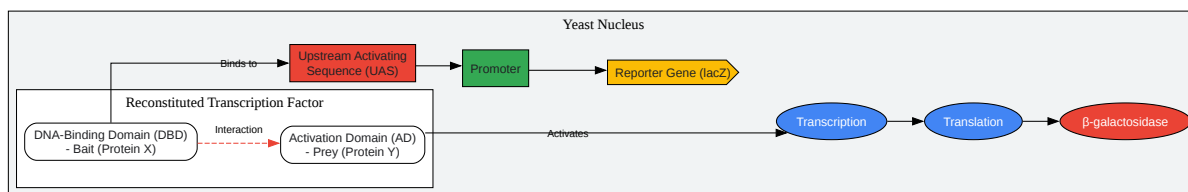
The assay quantifies the enzymatic activity of  $\beta$ -galactosidase. This enzyme hydrolyzes the colorless substrate **ONPG** into galactose and o-nitrophenol. [1][4][5][6] The product, o-nitrophenol, has a distinct yellow color in alkaline solutions, and its absorbance can be measured spectrophotometrically at 420 nm. [1][7][8] The amount of o-nitrophenol produced is directly proportional to the  $\beta$ -galactosidase activity, which in turn reflects the expression level of the lacZ reporter gene.

In systems like the Y2H, the interaction between two proteins of interest reconstitutes a functional transcription factor, leading to the expression of a reporter gene, often lacZ. [1][2][3]

Therefore, the quantitative measurement of  $\beta$ -galactosidase activity provides a reliable measure of the strength of the protein-protein interaction.

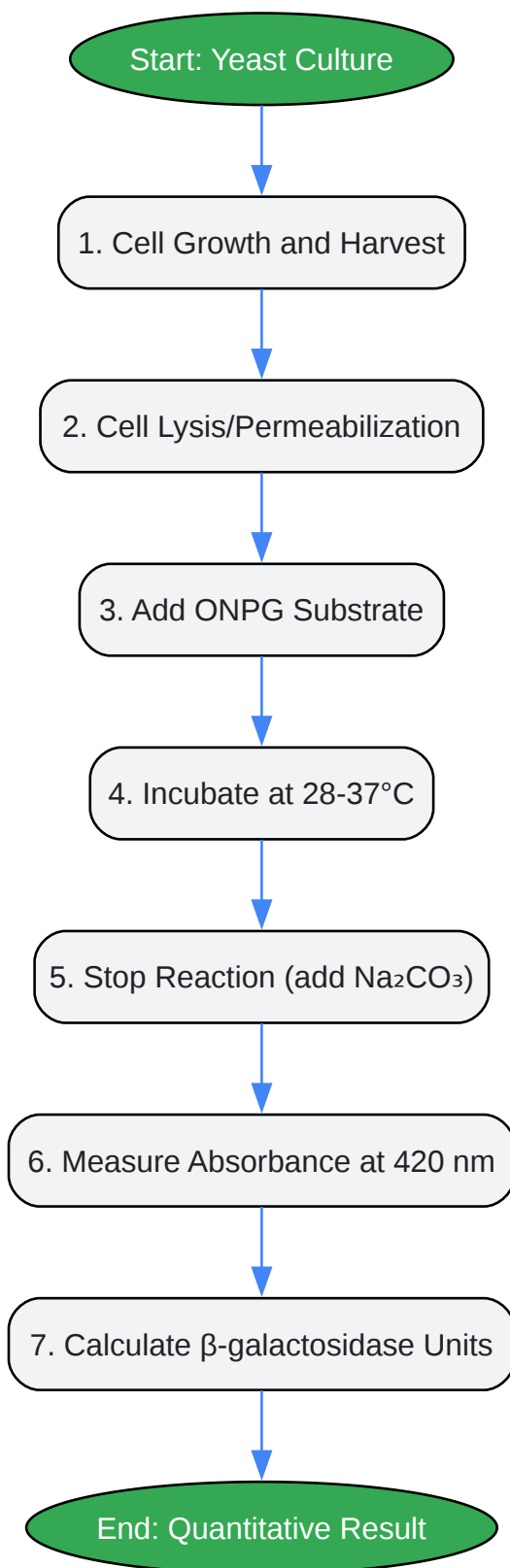
## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the underlying principle of the yeast two-hybrid system leading to  $\beta$ -galactosidase production and the general workflow of the quantitative **ONPG** assay.



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Caption: Yeast two-hybrid system principle.



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Caption: Quantitative **ONPG** assay workflow.

## Experimental Protocols

Two primary methods are commonly employed for the quantitative  $\beta$ -galactosidase assay in yeast: the permeabilized cell method and the crude extract method. The former is faster and suitable for screening a large number of samples, while the latter is more rigorous and ideal when comparing samples from different growth conditions.

## Materials and Reagents

- Yeast Cultures: Grown in appropriate selective media to mid-log phase ( $OD_{600}$  of 0.5-0.8).
- Z-Buffer (pH 7.0):
  - 60 mM  $Na_2HPO_4 \cdot 7H_2O$
  - 40 mM  $NaH_2PO_4 \cdot H_2O$
  - 10 mM KCl
  - 1 mM  $MgSO_4 \cdot 7H_2O$
  - Optional: 50 mM  $\beta$ -mercaptoethanol (add fresh before use).
- **ONPG** Solution: 4 mg/mL in Z-buffer.
- Sodium Carbonate ( $Na_2CO_3$ ): 1 M solution.
- Chloroform
- 0.1% (w/v) Sodium Dodecyl Sulfate (SDS)
- Breaking Buffer (for crude extract method):
  - 100 mM Tris-HCl (pH 8.0)
  - 10% (v/v) Glycerol
  - 1 mM DTT

- Protease inhibitors
- Glass Beads (0.5 mm diameter, acid-washed)
- Spectrophotometer or Plate Reader

## Method 1: Permeabilized Cell Assay

This method is rapid and well-suited for high-throughput screening.

- Cell Culture: Grow yeast strains overnight in 5 mL of appropriate selective medium at 30°C with shaking.
- OD<sub>600</sub> Measurement: In the morning, measure the optical density at 600 nm (OD<sub>600</sub>) of the cultures. Use cultures in the mid-log phase of growth (OD<sub>600</sub> ≈ 0.5-0.8).
- Cell Harvest: Transfer 1 mL of each culture to a microcentrifuge tube. Centrifuge at 13,000 rpm for 1 minute to pellet the cells. Discard the supernatant.
- Cell Resuspension: Resuspend the cell pellet in 1 mL of Z-buffer.
- Permeabilization:
  - Add 100 µL of chloroform and 50 µL of 0.1% SDS to the cell suspension.
  - Vortex vigorously for 15-20 seconds to permeabilize the cells.
- Pre-incubation: Incubate the tubes at 28°C for 5 minutes.
- Enzymatic Reaction:
  - Add 200 µL of **ONPG** solution (4 mg/mL in Z-buffer) to each tube and start a timer.
  - Incubate at 28°C until a faint yellow color develops (typically 5-60 minutes).
- Stop Reaction: Stop the reaction by adding 500 µL of 1 M Na<sub>2</sub>CO<sub>3</sub>. Record the exact reaction time.
- Clarification: Centrifuge the tubes at 13,000 rpm for 5 minutes to pellet cell debris.

- **Absorbance Measurement:** Carefully transfer the supernatant to a new cuvette or a 96-well plate and measure the absorbance at 420 nm (OD<sub>420</sub>).
- **Calculation:** Calculate the  $\beta$ -galactosidase activity in Miller units using the formula provided in the "Data Analysis" section.

## Method 2: Crude Extract Assay

This method is more quantitative as it normalizes  $\beta$ -galactosidase activity to the total protein concentration.

- **Cell Culture and Harvest:** Grow a 10 mL yeast culture to an OD<sub>600</sub> of 0.8-1.0. Harvest the cells by centrifugation at 5,000 x g for 5 minutes at 4°C.
- **Washing:** Wash the cell pellet with 10 mL of ice-cold sterile water and centrifuge again.
- **Cell Lysis:**
  - Resuspend the cell pellet in 250  $\mu$ L of ice-cold breaking buffer.
  - Add an equal volume of acid-washed glass beads.
  - Vortex vigorously for 30-second intervals, with 30-second cooling periods on ice, for a total of 5-6 cycles.
- **Clarification:** Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the cell debris and glass beads.
- **Protein Quantification:** Transfer the supernatant (crude extract) to a new tube. Determine the total protein concentration of the extract using a standard method (e.g., Bradford assay).
- **Enzymatic Reaction:**
  - In a new microcentrifuge tube, add 10-100  $\mu$ L of the crude extract.
  - Add Z-buffer to a total volume of 1 mL.
  - Pre-incubate at 28°C for 5 minutes.

- Start the reaction by adding 200  $\mu\text{L}$  of **ONPG** solution and start a timer.
- Incubate at 28°C until a pale yellow color develops.
- Stop Reaction: Stop the reaction by adding 500  $\mu\text{L}$  of 1 M  $\text{Na}_2\text{CO}_3$ . Record the exact reaction time.
- Absorbance Measurement: Measure the  $\text{OD}_{420}$  of the reaction mixture.
- Calculation: Calculate the  $\beta$ -galactosidase activity and normalize it to the protein concentration.

## Data Presentation and Analysis

The activity of  $\beta$ -galactosidase is typically expressed in Miller units.

Formula for Miller Units (Permeabilized Cell Method):

$$\text{Units} = (1000 * \text{OD}_{420}) / (t * V * \text{OD}_{600})$$

Where:

- $\text{OD}_{420}$ : Absorbance of the reaction product (o-nitrophenol).
- $\text{OD}_{600}$ : Cell density of the culture.
- t: Reaction time in minutes.
- V: Volume of the culture used in the assay in mL.

Formula for Miller Units (Crude Extract Method):

$$\text{Units} = (1000 * \text{OD}_{420}) / (t * V * P)$$

Where:

- $\text{OD}_{420}$ : Absorbance of the reaction product (o-nitrophenol).
- t: Reaction time in minutes.

- V: Volume of the cell extract used in the assay in mL.
- P: Protein concentration of the cell extract in mg/mL.

## Sample Data Tables

Table 1:  $\beta$ -Galactosidase Activity from Permeabilized Cells

Sample	OD <sub>600</sub>	Reaction Time (min)	OD <sub>420</sub>	Miller Units
Negative Control	0.75	60	0.050	1.1
Weak Interaction	0.78	45	0.250	7.2
Strong Interaction	0.80	10	0.650	81.3
Experimental Drug A	0.79	45	0.120	3.4
Experimental Drug B	0.76	10	0.580	76.3

Table 2:  $\beta$ -Galactosidase Activity from Crude Extracts



Sample	Protein Conc. (mg/mL)	Reaction Time (min)	OD <sub>420</sub>	Specific Activity (Units/mg protein)
Negative Control	2.5	60	0.045	0.3
Weak Interaction	2.7	40	0.280	2.6
Strong Interaction	2.6	8	0.720	34.6
Experimental Drug A	2.8	40	0.150	1.3
Experimental Drug B	2.5	8	0.690	34.5

## Troubleshooting

Issue	Possible Cause	Suggested Solution
No or very low activity	- Plasmid loss- Poor transfection/transformation- Inactive enzyme- Incorrect incubation temperature- No ONPG added	- Grow yeast in selective media to ensure plasmid retention.- Verify transformation efficiency.- Use a positive control.- Ensure incubation is at the optimal temperature (28-37°C).[7]- Double-check reagent addition.[7]
High background in negative control	- Endogenous $\beta$ -galactosidase activity- Contamination of cultures	- Use a yeast strain with no endogenous $\beta$ -galactosidase activity.- Ensure aseptic techniques are followed.
Inconsistent results between replicates	- Inaccurate pipetting- Variation in cell density- Inconsistent reaction times	- Use calibrated pipettes.- Ensure cultures are well-mixed before taking aliquots.- Stop all reactions at precisely the recorded time.
Color develops too quickly	- Very high enzyme activity	- Reduce the reaction time.- Dilute the cell culture or crude extract.
Color develops too slowly	- Low enzyme activity	- Increase the reaction time.- Use a more concentrated cell suspension or crude extract.

## Conclusion

The quantitative  $\beta$ -galactosidase assay using **ONPG** is a reliable and versatile method for measuring gene expression in yeast. By following the detailed protocols and data analysis guidelines presented in this application note, researchers can obtain accurate and reproducible results for a wide range of applications, from fundamental research to drug discovery.

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